epi-Inositol (CAS 488-58-4) is a rare, non-natural stereoisomer of the ubiquitous secondary messenger myo-inositol. While myo-inositol is a bulk commodity used widely in cell culture and nutritional formulations, epi-inositol is procured primarily as a high-value, metabolically stable structural analog for advanced biochemical research and complex organic synthesis. Because it possesses a distinct axial/equatorial hydroxyl group arrangement, it exhibits fundamentally different enzymatic reactivity, making it an essential tool for decoupling inositol-dependent gene expression from lipid metabolism, and serving as a stereospecific precursor for non-natural inositol phosphates and conduritol derivatives[1].
Substituting myo-inositol for epi-inositol in biochemical assays fundamentally compromises experimental integrity due to divergent metabolic fates. myo-Inositol is rapidly consumed by phosphatidylinositol (PI) synthase and incorporated into the cellular PI cycle, directly altering downstream second messengers like PIP2 and IP3. In stark contrast, epi-inositol is entirely unrecognized as a substrate by mammalian PI synthase. If a buyer attempts to use myo-inositol to study PI-independent signaling or INO1 gene regulation, the resulting data will be confounded by massive lipid incorporation. Procurement of epi-inositol is strictly required when a metabolically inert, non-incorporating analog is needed to isolate specific receptor or genetic interactions without triggering the PI cascade [1].
The primary procurement driver for epi-inositol is its complete inability to be metabolized by PI synthase. While myo-inositol is the obligate endogenous substrate for this enzyme, driving the synthesis of cellular phosphoinositides, epi-inositol acts as a non-substrate. In comparative cellular assays, myo-inositol demonstrates 100% baseline incorporation into the PI cycle, whereas epi-inositol shows 0% incorporation. This absolute metabolic stability allows researchers to utilize epi-inositol as a structural control that will not inadvertently generate active second messengers like IP3 or DAG [1].
| Evidence Dimension | Substrate utilization by mammalian PI synthase |
| Target Compound Data | 0% incorporation (non-substrate) |
| Comparator Or Baseline | myo-Inositol (100% baseline incorporation) |
| Quantified Difference | Absolute loss of substrate recognition |
| Conditions | In vitro PI synthase assays and cellular PI cycle models |
Essential for researchers needing a stable inositol analog that will not trigger or confound phosphoinositide-driven signaling cascades.
Beyond mammalian systems, epi-inositol demonstrates significant utility as an inhibitor in microbiological research. In studies of Mycobacterium smegmatis subcellular fractions, myo-inositol acts as the standard endogenous substrate for mycobacterial PI synthase with a Km of 25 µM. Conversely, epi-inositol functions as a potent competitive inhibitor of the mycobacterial enzyme. Notably, epi-inositol is a more potent inhibitor of the mycobacterial PI synthase than of mammalian analogs, providing a critical therapeutic window and making it a highly valuable lead compound or screening standard for anti-tuberculosis drug development [1].
| Evidence Dimension | Interaction with mycobacterial PI synthase |
| Target Compound Data | Potent competitive inhibitor |
| Comparator Or Baseline | myo-Inositol (Endogenous substrate, Km = 25 µM) |
| Quantified Difference | Shifts from an endogenous metabolic driver to a selective enzyme inhibitor |
| Conditions | Mycobacterium smegmatis subcellular fractions (P60) assay |
Justifies the procurement of epi-inositol for high-throughput screening and structural studies targeting mycobacterial cell wall lipid biosynthesis.
Despite its inability to enter the PI cycle, epi-inositol retains specific biological activities that differentiate it from entirely inert molecules. In Chinese hamster ovary (CHO) cells treated with lithium, cytidine monophosphate phosphatidate (CMP-PA) accumulates. While myo-inositol fully reverses this accumulation (100% baseline activity), epi-inositol is capable of achieving 30% to 40% of myo-inositol's reversal activity. This quantitative efficacy, achieved without any PI cycle incorporation, proves that epi-inositol operates via a distinct, PI-independent mechanism, making it an indispensable tool for mapping non-canonical inositol signaling pathways[1].
| Evidence Dimension | Reversal of Li+-induced CMP-PA accumulation |
| Target Compound Data | 30–40% reversal efficacy |
| Comparator Or Baseline | myo-Inositol (100% baseline reversal efficacy) |
| Quantified Difference | Retains ~30-40% of the biological activity without utilizing the primary metabolic pathway |
| Conditions | Lithium-treated Chinese hamster ovary (CHO) cells |
Provides a unique pharmacological profile for neurobiology labs studying lithium mechanisms and bipolar disorder models independently of lipid metabolism.
In synthetic chemistry, the specific axial/equatorial hydroxyl configuration of epi-inositol makes it a highly prized starting material. When synthesizing non-natural, water-soluble inositol phosphates (such as epi-IP3 analogs designed to probe receptor specificities), starting from myo-inositol requires complex, multi-step oxidation and stereoselective reduction sequences (e.g., via epi-inosose intermediates). Procuring epi-inositol directly bypasses these low-yield epimerization steps, preserving mass and significantly reducing the synthetic route length for complex polyphosphorylated targets and conduritol derivatives [1].
| Evidence Dimension | Synthetic route efficiency for epi-configured derivatives |
| Target Compound Data | Direct stereochemical match (0 epimerization steps required) |
| Comparator Or Baseline | myo-Inositol (Requires multi-step oxidation/reduction inversion) |
| Quantified Difference | Elimination of the primary stereochemical inversion bottleneck |
| Conditions | Chemical synthesis of non-natural inositol hexakisphosphates and IP3 analogs |
Directly lowers manufacturing costs and improves overall yields for contract research organizations (CROs) synthesizing custom chiral inositol phosphates.
Because it completely evades mammalian PI synthase, epi-inositol is the gold standard negative control when validating the specificity of myo-inositol-dependent lipid signaling cascades and IP3 receptor activation [1].
Its proven efficacy as a potent, selective inhibitor of mycobacterial PI synthase makes it a critical procurement item for laboratories developing novel therapeutics targeting the cell wall biosynthesis of Mycobacterium tuberculosis[2].
Synthetic chemistry CROs procure epi-inositol to bypass complex epimerization steps, using it as a direct stereospecific scaffold for the efficient synthesis of non-natural IP3 analogs and conduritol C derivatives [3].
Used in yeast and mammalian genetic models to selectively suppress INO1 expression (inositol-1-P synthase) without the confounding variable of the compound being incorporated into cellular membrane lipids [4].
Irritant